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Compound of Interest

Compound Name: Ethyl pyridazine-3-carboxylate

Cat. No.: B073445

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with
derivatives exhibiting a wide range of pharmacological properties. This guide provides a
comparative analysis of the biological activities of ethyl pyridazine-3-carboxylate analogs,
focusing on their antimicrobial, antifungal, and anticancer potential. The information herein is
supported by experimental data to aid researchers in structure-activity relationship (SAR)
studies and novel drug design.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of various pyridazine
derivatives, including analogs of ethyl pyridazine-3-carboxylate. It is important to note the
structural variations among the tested compounds to draw meaningful SAR conclusions.

Antibacterial Activity

The antibacterial activity of pyridazine derivatives is often evaluated by determining the
Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative
bacteria.

Table 1: In Vitro Antibacterial Activity of Pyridazine Analogs (MIC in uM)
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n

Note: The core structure for compounds 3 and 7 is a 4-(aryl)-6-phenylpyridazin-3(2H)-one. For
compounds 8, 12, and 13, the modification is at the N-1 position of this core.

From the data, it is observed that the introduction of an ethyl ester group at the N-1 position of
the pyridazin-3(2H)-one ring (compounds 8 and 12) leads to a decrease in antibacterial activity
compared to the parent compounds (3 and 7)[1]. Hydrolysis of the ester to a carboxylic acid
(compound 13) restores or enhances activity, particularly against Gram-negative bacteria[1].

Antifungal Activity

The antifungal potential of these analogs is crucial, especially with the rise of resistant fungal
strains.

Table 2: In Vitro Antifungal Activity of Pyridazine Analogs (MIC in pg/mL)
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Compound ID R Group C. albicans A. niger Reference
lid p-chlorophenyl 125 62.5 [2]
Fluconazole - 6.25 12.5 [2]

Note: Compound Illd is a 6-phenyl-2-(p-chlorobenzylidene)-4,5-dihydro-2H-pyridazin-3-one.

While specific data for ethyl pyridazine-3-carboxylate analogs is limited in the provided
search results, related pyridazinone structures show moderate antifungal activity. Further
screening of a focused library of ethyl pyridazine-3-carboxylate analogs is warranted.

Anticancer Activity

The cytotoxic effects of pyridazine derivatives against various cancer cell lines are a significant
area of investigation. Many of these compounds are evaluated for their ability to inhibit key
kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor
2 (VEGFR-2).

Table 3: In Vitro Anticancer Activity of Pyridazine and Pyridine Analogs (ICso in puM)

Compound ID f;l;cer Cell ICso (UM) Target Reference
Compound 9 Jurkat 37.61 ITK [3]
Compound 10 HepG2 4.25 VEGFR-2 [4]
Compound 10 MCF-7 6.08 VEGFR-2 [4]
Compound 8 HepG2 4.34 VEGFR-2 [4]
Compound 9 HepG2 4.68 VEGFR-2 [4]
Compound 15 HepG2 6.37 VEGFR-2 [4]
Sorafenib HepG2 9.18 VEGFR-2 [4]
Doxorubicin HepG2 7.94 - [4]
Compound 3f K562 9.2 (COX-2) COX-2 [5]
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Note: Compounds 8, 9, 10, and 15 are pyridine derivatives designed as VEGFR-2 inhibitors.
Compound 3f is a 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative.

Several pyridine and pyridazine derivatives have demonstrated potent anticancer activity, with
some compounds showing VEGFR-2 inhibition comparable to or better than the standard drug
Sorafenib[4]. This suggests that the pyridazine-3-carboxylate scaffold could be a promising
starting point for the development of novel anticancer agents.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and
comparison of biological data.

In Vitro Antimicrobial Susceptibility Testing: Broth
Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound
against various bacterial and fungal strains.

e Preparation of Microbial Inoculum:
o Bacterial or fungal colonies are picked from a fresh agar plate.

o The colonies are suspended in sterile saline or broth to match the turbidity of a 0.5
McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria).

o This suspension is then diluted in the appropriate broth to achieve a final inoculum
concentration of approximately 5 x 10> CFU/mL in the wells of a microtiter plate.

o Preparation of Compound Dilutions:
o A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

o Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate
containing sterile broth to achieve the desired concentration range.

¢ Inoculation and Incubation:
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o Each well containing the diluted compound is inoculated with the prepared microbial
suspension.

o A growth control well (broth + inoculum, no compound) and a sterility control well (broth
only) are included.

o The plate is incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

o Determination of MIC:

o The MIC is determined as the lowest concentration of the compound that completely
inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,
and cytotoxicity.

o Cell Seeding:

o Adherent cells are seeded into a 96-well plate at a predetermined optimal density and
allowed to attach overnight.

e Compound Treatment:

o The culture medium is replaced with fresh medium containing serial dilutions of the test
compounds.

o A control group with vehicle (e.g., DMSO) and a blank group with medium only are
included.

o The plate is incubated for a specified period (e.g., 48 or 72 hours).
e MTT Incubation:

o After the treatment period, the medium is removed, and a fresh serum-free medium
containing MTT solution (final concentration 0.5 mg/mL) is added to each well.
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o The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals
by metabolically active cells.

e Solubilization and Absorbance Measurement:

o The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in
HCI) is added to dissolve the formazan crystals.

o The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a
reference wavelength of 630 nm).

e Calculation of ICso:
o The percentage of cell viability is calculated relative to the control group.

o The ICso value, the concentration of the compound that inhibits 50% of cell growth, is
determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is
crucial for rational drug design and optimization.

Anticancer Activity: VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,
the formation of new blood vessels, which is essential for tumor growth and metastasis.
Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy.
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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine analogs.
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Antibacterial Activity: Bacterial Cell Wall Synthesis

A common target for antibacterial agents is the bacterial cell wall, a structure essential for
bacterial survival. Inhibition of peptidoglycan synthesis leads to cell lysis and death.
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Caption: Key steps in bacterial peptidoglycan synthesis, a potential target for pyridazine
analogs.

Antifungal Activity: Fungal Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a
primary target for many antifungal drugs.
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Caption: Simplified pathway of fungal ergosterol biosynthesis, a target for antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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